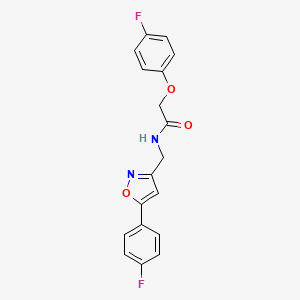![molecular formula C21H34N4OS B2597022 N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-96-7](/img/structure/B2597022.png)
N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure. They are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of high nitrogen-containing heterocyclic systems, such as 1,2,4-triazoles, has been attracting increasing interest over the past decade because of their utility in various applications .Molecular Structure Analysis
The molecular formula of “N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is C21H34N4OS, and its molecular weight is 390.59.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, 1,2,4-triazoles in general can undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Functionalized Adamantane in Metal-Organic Frameworks
- Research on functionalized adamantane tectons, including 1,3-bis(1,2,4-triazol-4-yl)adamantane, has led to the development of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks have unique structural characteristics and potential applications in magnetic susceptibility studies (Senchyk et al., 2013).
Synthesis Process Development
- A convergent process for synthesizing adamantane derivatives, including inhibitors like adamantane 11-β-hydroxysteroid dehydrogenase-1, has been developed. This process is notable for its high yield and scalability, indicating potential for large-scale production and varied applications (Becker et al., 2008).
Neuroprotective Agents
- Fluorescent heterocyclic adamantane amines have been synthesized for potential use as neuroprotective agents. They exhibit multiple functionalities including inhibition of N-methyl-d-aspartate receptors, calcium channels, and nitric oxide synthase, alongside antioxidant properties (Joubert et al., 2011).
Synthesis of N-Aryladamantane-1-carboxamides
- The catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides has been achieved, presenting another route for creating adamantane derivatives (Shishkin et al., 2020).
Antimicrobial and Anti-inflammatory Activities
- Adamantane derivatives, particularly S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, have shown potent antibacterial activity against various pathogens and significant anti-inflammatory effects (Al-Abdullah et al., 2014).
Adamantane as Building Blocks for Coordination Polymers
- Orthogonally substituted azole-carboxylate adamantane ligands have been used to create coordination polymers, demonstrating the versatility of adamantane derivatives in constructing novel polymeric structures (Pavlov et al., 2019).
High-Performance Polyamides
- New polyamides containing adamantane-type cardo dicarboxylic acid have been synthesized, showing promise for applications requiring high tensile strength and temperature resistance (Liaw et al., 1999).
Antiviral Research
- Adamantane derivatives have been synthesized and evaluated for their antiviral activities, highlighting the potential use of these compounds in combating viral infections (Moiseev et al., 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4OS/c1-4-5-6-25-18(23-24-20(25)27-14(2)3)13-22-19(26)21-10-15-7-16(11-21)9-17(8-15)12-21/h14-17H,4-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFIMIPKNMZGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC(C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)

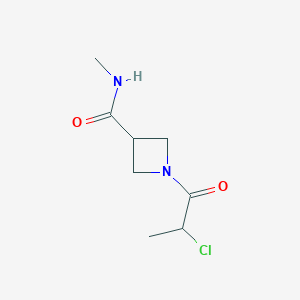
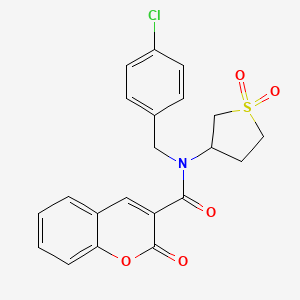
![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-thiazole](/img/structure/B2596947.png)
![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2596948.png)
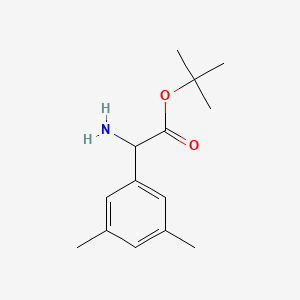
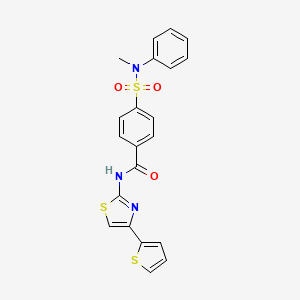
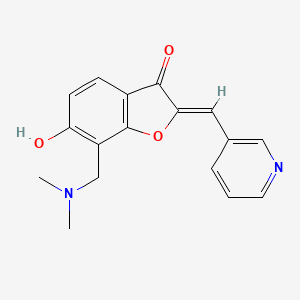
![1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2596956.png)
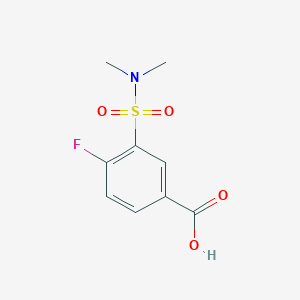
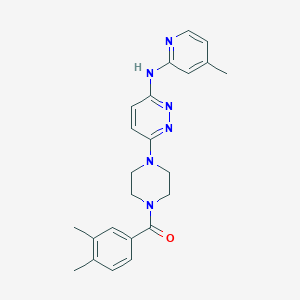
![Ethyl 2-[bis(benzotriazol-1-ylmethyl)amino]acetate](/img/structure/B2596959.png)
